molecular formula C11H8IN3O2 B5575183 N'-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B5575183
M. Wt: 341.10 g/mol
InChI Key: RJYWEQPYGYLXMR-VGOFMYFVSA-N
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Description

N’-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of an iodofuran ring and a pyridine ring, connected through a methylene bridge. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields of chemistry and biology .

Preparation Methods

The synthesis of N’-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-iodofuran-2-carbaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .

Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N’-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and tetrahydrofuran, as well as catalysts like acids or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-3-carbohydrazide involves its ability to form complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence the electronic properties of the metal ion, leading to various biological and chemical effects. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .

Comparison with Similar Compounds

N’-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:

Properties

IUPAC Name

N-[(E)-(5-iodofuran-2-yl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN3O2/c12-10-4-3-9(17-10)7-14-15-11(16)8-2-1-5-13-6-8/h1-7H,(H,15,16)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYWEQPYGYLXMR-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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